molecular formula C11H12N2OS B1346160 4-(4-Isothiocyanatophenyl)morpholine CAS No. 51317-66-9

4-(4-Isothiocyanatophenyl)morpholine

Cat. No. B1346160
CAS RN: 51317-66-9
M. Wt: 220.29 g/mol
InChI Key: AXUXRZZYZBZQAR-UHFFFAOYSA-N
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Description

4-(4-Isothiocyanatophenyl)morpholine is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.291 g/mol .


Synthesis Analysis

The synthesis of morpholines, including 4-(4-Isothiocyanatophenyl)morpholine, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . They are generally synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 4-(4-Isothiocyanatophenyl)morpholine can be represented by the SMILES notation: C1COCCN1C2=CC=C(C=C2)N=C=S .


Physical And Chemical Properties Analysis

4-(4-Isothiocyanatophenyl)morpholine has a density of 1.2±0.1 g/cm3, a boiling point of 394.4±37.0 °C at 760 mmHg, and a melting point of 84ºC . Its flash point is 192.3±26.5 °C .

Scientific Research Applications

Discovery in Willgerodt‐Kindler Reaction

  • Application : The Willgerodt-Kindler reaction of acetophenone revealed an unexpected formation of 4-(benzoylthiocarbonyl)morpholine, suggesting novel reaction pathways and compounds in organic chemistry (Liu et al., 2006).

Synthesis of Morpholine Derivatives

  • Application : Rapid and green synthetic methods have been developed for morpholine derivatives, indicating their importance in pharmaceutical research, particularly in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).

Pharmacophore for PI3K and PIKKs Inhibition

  • Application : 4-(Pyrimidin-4-yl)morpholines have shown significant potential as pharmacophores for inhibiting PI3K and PIKKs, crucial for targeted cancer therapies (Hobbs et al., 2019).

Antibiotic Activity Modulation

  • Application : 4-(Phenylsulfonyl) morpholine has demonstrated modulating activity against multi-resistant strains of various bacteria and fungi, highlighting its potential in addressing antibiotic resistance (Oliveira et al., 2015).

Synthesis of Sulfur-Transfer Agents

  • Application : Efficient preparation methods for sulfur-transfer agents, including morpholine derivatives, have been developed, showing their utility in synthetic chemistry and potential in various industrial applications (Klose et al., 1997).

Synthesis of Co(III) Complexes

  • Application : Synthesis and characterization of Co(III) complexes involving morpholine demonstrate the utility of morpholine derivatives in the development of metal complexes, which can be applied in catalysis and materials science (Amirnasr et al., 2001).

DNA-Dependent Protein Kinase Inhibitors

  • Application : Morpholine derivatives have been used as key intermediates in synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors, playing a significant role in developing novel cancer treatments (Aristegui et al., 2006).

Analgesic and Anti-Inflammatory Activity

  • Application : Certain morpholine derivatives show promising analgesic and anti-inflammatory effects, indicating their potential use in developing new pain relief and anti-inflammatory medications (Drapak et al., 2022).

Antinociceptive Effects

  • Application : 4-Substituted derivatives of morpholine exhibit antinociceptive effects in animal models, suggesting their potential use in pain management therapies (Listos Joanna et al., 2013).

Biomedical and Photo-Electrocatalytic Applications

  • Application : The synthesis of morpholine-phenothiazinium derivatives offers potential applications in biomedical and photo-electrocatalytic fields due to their functional groups and reduced dye aggregation tendency (Tiravia et al., 2022).

Synthesis of New 3-Morpholyl-Substituted Derivatives

  • Application : The synthesis of new morpholine-substituted thiazole derivatives shows potential for creating novel compounds with varied biological activities, including anti-inflammatory and analgesic effects (Drapak et al., 2022).

Imaging of Trivalent Metal Ions

  • Application : Morpholine-type naphthalimide chemsensors have been developed for imaging trivalent metal ions (Fe3+, Al3+, Cr3+) in living cells, indicating potential applications in biomedical imaging and diagnostics (Ye et al., 2019).

Safety And Hazards

4-(4-Isothiocyanatophenyl)morpholine is harmful by inhalation, in contact with skin, and if swallowed . It causes eye irritation and may cause chemical conjunctivitis . It also causes skin irritation and is harmful if absorbed through the skin . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea .

properties

IUPAC Name

4-(4-isothiocyanatophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c15-9-12-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUXRZZYZBZQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279681
Record name 4-(4-Isothiocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isothiocyanatophenyl)morpholine

CAS RN

51317-66-9
Record name 51317-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Isothiocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MD Altıntop, B Sever, G Akalın Çiftçi… - Archiv der …, 2022 - Wiley Online Library
In an endeavor to identify potent anti‐inflammatory agents, new thiosemicarbazones (TSCs) incorporated into a diaryl ether framework (2a–2l) were prepared and screened for their in …
Number of citations: 4 onlinelibrary.wiley.com
J Bao, H Liu, Y Zhi, W Yang, J Zhang, T Lu, Y Wang… - Bioorganic …, 2020 - Elsevier
Fms-like tyrosine kinase 3 (FLT3) has been considered as a potential drug target for the treatment of acute myeloid leukemia (AML), because of its high and aberrant expression in AML …
Number of citations: 12 www.sciencedirect.com
K Eekelen - 2023 - studenttheses.uu.nl
Perturbations in O-GlcNAcylation, modulated by O-GlcNAc transferase (OGT) and O-GlcNAcase, have been observed in diabetes, cancer, cardiovascular disease, and Alzheimer’s …
Number of citations: 0 studenttheses.uu.nl
EM Loi, T Tomašič, C Balsollier, K van Eekelen… - Molecules, 2022 - mdpi.com
O-GlcNAcylation is an essential post-translational modification installed by the enzyme O-β-N-acetyl-d-glucosaminyl transferase (OGT). Modulating this enzyme would be extremely …
Number of citations: 3 www.mdpi.com
D Pandey - 2021 - search.proquest.com
Cancer continues to be a leading global health concern. Despite notable progress in current chemotherapeutics, drug resistance often contributes to treatment failure and poor …
Number of citations: 2 search.proquest.com

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